molecular formula C14H15N3 B2637263 2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline CAS No. 2380100-36-5

2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline

Cat. No.: B2637263
CAS No.: 2380100-36-5
M. Wt: 225.295
InChI Key: GESFUUKJGJLBFA-UHFFFAOYSA-N
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Description

2-{2-Azabicyclo[221]heptan-2-yl}quinoxaline is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline typically involves the reaction of quinoxaline derivatives with 2-azabicyclo[2.2.1]heptane. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated bicyclic structures.

Scientific Research Applications

2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-Azabicyclo[221]heptan-2-yl}quinoxaline is unique due to its combination of a bicyclic structure with a quinoxaline moiety This combination imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-4-13-12(3-1)15-8-14(16-13)17-9-10-5-6-11(17)7-10/h1-4,8,10-11H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESFUUKJGJLBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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